(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride

Catalog No.
S8244607
CAS No.
M.F
C21H25ClN2O4
M. Wt
404.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

Product Name

(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride

IUPAC Name

(2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride

Molecular Formula

C21H25ClN2O4

Molecular Weight

404.9 g/mol

InChI

InChI=1S/C21H24N2O4.ClH/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m0./s1

InChI Key

BSLVUEJQCVSAGF-FYZYNONXSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N.Cl

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)N.Cl

(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride, also known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid hydrochloride, is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group attached to an amino acid backbone. Its molecular formula is C21H30ClN2O4C_{21}H_{30}ClN_2O_4 and it has a molecular weight of approximately 420.89 g/mol. This compound is primarily utilized in peptide synthesis due to its ability to form stable peptide bonds, making it an essential reagent in the field of biochemistry and pharmaceutical development .

, primarily as a coupling agent in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for the amine function, allowing for selective reactions without interfering with other functional groups. The deprotection of the Fmoc group can be achieved using base conditions, typically involving piperidine, releasing the free amine for subsequent coupling reactions with other amino acids .

(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride exhibits significant biological activity, particularly in the context of solid-phase peptide synthesis. Its structure allows it to effectively facilitate the formation of peptide bonds, which is crucial in synthesizing biologically active peptides and proteins. Additionally, similar compounds have shown inhibitory effects on certain cytochrome P450 enzymes, indicating potential pharmacological applications and interactions that warrant further investigation .

The synthesis of (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride typically involves several steps:

  • Formation of the Fluorenylmethoxycarbonyl Group: The initial step involves attaching the fluorenylmethoxycarbonyl group to the amino acid backbone.
  • Protection of Functional Groups: Additional protective groups may be introduced to prevent unwanted reactions during subsequent steps.
  • Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptide fragments using standard peptide coupling reagents.
  • Deprotection: Finally, the protective groups are removed under controlled conditions to yield the final product .

This compound has several applications in:

  • Peptide Synthesis: It is widely used as a coupling agent in solid-phase peptide synthesis.
  • Pharmaceutical Development: Its ability to form stable peptide bonds makes it useful in developing therapeutic peptides and proteins.
  • Research: It serves as a reference compound in various biochemical studies and assays involving peptide interactions and enzyme activity .

Interaction studies involving (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride often focus on its binding affinity with various enzymes and receptors. Research indicates that compounds with similar structures can inhibit cytochrome P450 enzymes, suggesting potential drug-drug interactions that could affect metabolic pathways. Further studies are needed to elucidate the full range of interactions and their implications for pharmacokinetics and pharmacodynamics .

Several compounds share structural characteristics with (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-Aminohexanoic AcidC6H13N3O2C_6H_{13}N_3O_2Simple structure; no fluorenyl group
N-Fmoc-LysineC19H22N2O4C_{19}H_{22}N_2O_4Contains Fmoc protecting group; widely used in peptide synthesis
9H-Fluoren-9-ylmethoxycarbonyl-LysineC21H26N2O4C_{21}H_{26}N_2O_4Similar protective group; effective as a coupling agent
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid hydrochlorideC21H30ClN2O4C_{21}H_{30}ClN_2O_4Enantiomer with different biological activity; used for comparative studies

The uniqueness of (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride lies in its combination of both the fluorenylmethoxycarbonyl protection and the extended hexanoic acid chain, which enhances its solubility and reactivity compared to simpler analogs. This makes it particularly valuable in advanced peptide synthesis applications where both stability and reactivity are required .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

404.1502850 g/mol

Monoisotopic Mass

404.1502850 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-01-05

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